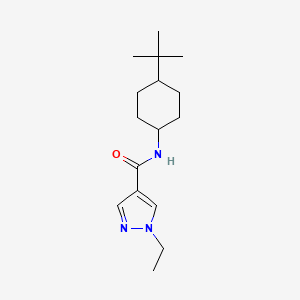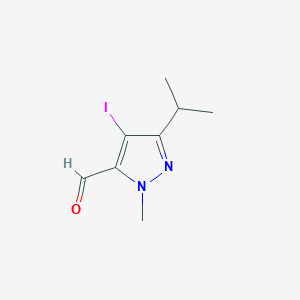![molecular formula C9H13N3O6 B14922952 5-({[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14922952.png)
5-({[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-({[2-HYDROXY-1,1-BIS(HYDROXYMETHYL)ETHYL]AMINO}METHYLENE)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE is a complex organic compound with a unique structure that includes a pyrimidine ring and multiple hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-({[2-HYDROXY-1,1-BIS(HYDROXYMETHYL)ETHYL]AMINO}METHYLENE)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE typically involves the reaction of a pyrimidine derivative with a hydroxymethylating agent under controlled conditions. The reaction conditions often include the use of a solvent such as dimethyl sulfoxide (DMSO) and a catalyst to facilitate the reaction. The temperature and pH are carefully monitored to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, purification steps, and quality control measures. Large-scale production requires optimization of reaction conditions to maximize yield and minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions
5-({[2-HYDROXY-1,1-BIS(HYDROXYMETHYL)ETHYL]AMINO}METHYLENE)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.
Applications De Recherche Scientifique
5-({[2-HYDROXY-1,1-BIS(HYDROXYMETHYL)ETHYL]AMINO}METHYLENE)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 5-({[2-HYDROXY-1,1-BIS(HYDROXYMETHYL)ETHYL]AMINO}METHYLENE)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular processes. The compound’s structure allows it to form hydrogen bonds and other interactions that modulate the activity of these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)amino]ethanesulfonic acid: A similar compound with a different functional group.
N-[Tris(hydroxymethyl)methyl]-2-aminoethanesulfonic acid: Another related compound with similar structural features.
Uniqueness
5-({[2-HYDROXY-1,1-BIS(HYDROXYMETHYL)ETHYL]AMINO}METHYLENE)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE is unique due to its specific combination of functional groups and its potential applications across multiple fields. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial use.
Propriétés
Formule moléculaire |
C9H13N3O6 |
|---|---|
Poids moléculaire |
259.22 g/mol |
Nom IUPAC |
5-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]iminomethyl]-6-hydroxy-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H13N3O6/c13-2-9(3-14,4-15)10-1-5-6(16)11-8(18)12-7(5)17/h1,13-15H,2-4H2,(H3,11,12,16,17,18) |
Clé InChI |
IPNJUDGMIKAVPT-UHFFFAOYSA-N |
SMILES canonique |
C(C(CO)(CO)N=CC1=C(NC(=O)NC1=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-{[2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14922872.png)
![2,2-dichloro-N-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]acetamide](/img/structure/B14922878.png)
![N-[(E)-{5-[(2,5-dichlorophenoxy)methyl]furan-2-yl}methylidene]-3-(furan-2-yl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B14922879.png)
![methyl 1-[(4-methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B14922884.png)
sulfamoyl}thiophene-2-carboxylate](/img/structure/B14922890.png)
![[5-Bromo-2-(difluoromethoxy)phenyl][4-(3-chlorobenzyl)piperazin-1-yl]methanone](/img/structure/B14922896.png)


![2-{3-[(4-chlorophenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14922907.png)
![2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide](/img/structure/B14922914.png)

![N-[(E)-{5-[(2,6-dichlorophenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine](/img/structure/B14922930.png)
![(5E)-5-{3-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxoimidazolidin-4-one](/img/structure/B14922932.png)
![5-(difluoromethyl)-4-{[(E)-{5-[(2,4,6-trichlorophenoxy)methyl]furan-2-yl}methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B14922941.png)
